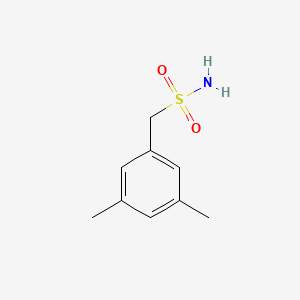

1-(3,5-Dimethylphenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

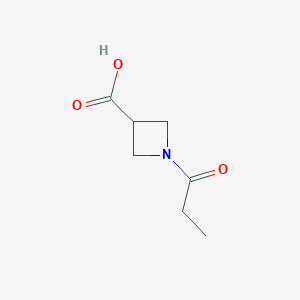

1-(3,5-Dimethylphenyl)methanesulfonamide is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 1-(3,5-Dimethylphenyl)methanesulfonamide is1S/C9H13NO2S/c1-7-3-8(2)5-9(4-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) . This indicates that the molecule consists of a methanesulfonamide group attached to a 3,5-dimethylphenyl group.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Molecular Interactions

- The compound exhibits structural and bonding characteristics similar to other methanesulfonanilides, as evidenced by studies on compounds like N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,4-Dichlorophenyl)methanesulfonamide. These studies reveal insights into the bond parameters, torsion angles, and hydrogen bonding, which contribute to the formation of dimers and ribbonlike structures in these compounds (Gowda, Foro, & Fuess, 2007), (Gowda, Foro, & Fuess, 2007).

Chemoselective N-Acylation Reagents

- N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides have been developed and optimized for use as N-acylation reagents. These reagents show good chemoselectivity, which is crucial in chemical synthesis and pharmaceutical applications (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Molecular Recognition and Organic Synthesis

- The compound plays a role in molecular recognition and organic synthesis. For instance, N-substituted bis-phenols derived from derivatives of 1-(3,5-Dimethylphenyl)methanesulfonamide have been synthesized, indicating its utility in creating complex organic molecules with specific functionalities (Sarma, Tamuly, & Baruah, 2007).

Catalysis and Reaction Mechanisms

- The compound is involved in catalysis, as seen in the Pd-catalyzed N-arylation of methanesulfonamide. This method is significant for its high yield and avoidance of potentially genotoxic reagents and byproducts, illustrating the compound's relevance in creating safer chemical processes (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Biological Applications

- Certain derivatives, like 1,5-diarylpyrazole with a methanesulfonamide group, show potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. This points to the potential therapeutic applications of compounds related to 1-(3,5-Dimethylphenyl)methanesulfonamide (Singh et al., 2004).

Biophysical Interactions and Environmental Impact

- Methanesulfonamide derivatives have been studied for their interaction with biomolecules like DNA and enzymes. For example, copper(I) complexes involving bis-pyrazolyl carboxylate ligand with methanesulfonamide have been explored for their potential as anticancer agents, highlighting the compound's significance in medicinal chemistry and cancer research (Khan et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

(3,5-dimethylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7-3-8(2)5-9(4-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZAHTSJMDUARB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CS(=O)(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610281 |

Source

|

| Record name | 1-(3,5-Dimethylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

919354-58-8 |

Source

|

| Record name | 1-(3,5-Dimethylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(6-Methylpyridin-3-yl)methyl]piperazine](/img/structure/B1369717.png)

![5-[(2-methylphenyl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B1369718.png)

![1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369727.png)

![1-[(3-Methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369728.png)